molecular formula C23H29F4N3O5S B1139138 VBY-825 CAS No. 1310340-58-9

VBY-825

カタログ番号: B1139138
CAS番号: 1310340-58-9
分子量: 535.6 g/mol
InChIキー: PPUXXDKQNAHHON-BJLQDIEVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

VBY-825は、酸化、還元、置換反応など、さまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

たとえば、this compoundの酸化反応は、酸化された誘導体の形成につながる可能性があり、一方、還元反応は化合物の還元形をもたらす可能性があります . 置換反応は、分子に異なる官能基を導入する可能性があり、その阻害活性と選択性を変化させる可能性があります .

科学研究アプリケーション

This compoundは、化学、生物学、医学、産業の分野で、幅広い科学研究アプリケーションを持っています . 化学では、プロテアーゼ阻害のメカニズムを研究し、改善された特性を持つ新しい阻害剤を開発するためのツールとして使用されます . 生物学では、this compoundは、タンパク質分解、抗原提示、アポトーシスなど、さまざまな細胞プロセスにおけるカテプシンの役割を調査するために使用されます .

医学では、this compoundは、がん、神経変性疾患、炎症性疾患など、プロテアーゼ活性の調節不全を伴う疾患の治療のための治療剤として可能性を示しています . 腫瘍の増殖を抑制し、骨の破壊を阻害し、痛みを軽減する効果を評価するために、前臨床試験で使用されてきました .

産業では、this compoundは、カテプシンを標的とした新しい薬剤と治療戦略の開発に使用されます . その高い効力と選択性により、創薬と開発のための貴重なツールとなっています .

生物活性

VBY-825 is a reversible inhibitor of cathepsins, a family of cysteine proteases involved in various biological processes, including protein degradation and immune responses. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and autoimmune diseases. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits high potency against multiple cathepsins, including cathepsins B, L, S, and V. It operates through a fully reversible covalent interaction with the active site cysteine of these enzymes. The compound forms a hemiothioketal linkage, allowing it to bind effectively at the S1, S2, and S3 binding pockets of the target enzymes .

Key Characteristics:

  • Chemical Stability : this compound shows good metabolic stability, retaining 93% activity in human liver microsomes after 60 minutes and 82% in human plasma under similar conditions .
  • Kinetic Solubility : The compound has a solubility of 223 µM in phosphate-buffered saline (PBS) at pH 7.4 .

In Vitro Studies

In vitro experiments have demonstrated the effectiveness of this compound in inhibiting cathepsin activity. For instance, human umbilical venous endothelial cells (HUVEC) treated with this compound showed significant inhibition of cathepsin B and L activity when analyzed via SDS-PAGE and autoradiography .

In Vivo Studies

A notable study investigated the effects of this compound on bone loss associated with metastatic cancer. Mice injected with breast cancer cells exhibited significant pain behaviors and bone degradation. Treatment with this compound (10 mg/kg, subcutaneously) reduced both spontaneous pain behaviors and bone resorption markers (TRAP5b levels), indicating its potential to mitigate cancer-induced bone loss .

Case Study: Cancer-Induced Bone Loss

In a controlled animal study:

  • Objective : Assess the impact of this compound on bone loss due to breast cancer.
  • Methodology : Mice were inoculated with breast cancer cells and treated with either this compound or a vehicle control.
  • Results :
    • Flinching Behavior : Decreased significantly in this compound treated mice compared to controls (p < 0.05).
    • Paw Withdrawal Thresholds : Increased in treated animals, indicating reduced pain sensitivity (p < 0.001).
    • Bone Integrity : Radiographs showed reduced signs of bone loss in treated groups compared to controls .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other protease inhibitors:

CompoundTarget EnzymesIC50 (µM)Effect on Bone LossNotes
This compoundCathepsins B, L, S~0.2Significant reductionEffective in pain management
LeupeptinCathepsins B, L~0.5Moderate reductionLess effective than this compound
ONO 5334Cathepsins B~0.3Minimal effectPrimarily antiviral activity
MDL 28170Cathepsins B~0.4Not evaluatedFocused on viral replication

Antiviral Activity

Recent studies have also explored the antiviral properties of this compound against SARS-CoV-2. Although it was found to lack potent inhibitory activity on the SARS-CoV-2 3C-like protease, it did show some promise in inhibiting viral entry steps when tested alongside other compounds like apilimod .

特性

IUPAC Name

(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUXXDKQNAHHON-BJLQDIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F4N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310340-58-9
Record name VBY-825
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310340589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VBY-825
Reactant of Route 2
Reactant of Route 2
VBY-825
Reactant of Route 3
VBY-825
Reactant of Route 4
VBY-825
Reactant of Route 5
VBY-825
Reactant of Route 6
Reactant of Route 6
VBY-825

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。